Cas no 175137-45-8 (3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine)
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-5-amine,3-cyclopropyl-1-phenyl-
- 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine
- 5-Cyclopropyl-2-phenyl-2H-pyrazol-3-ylamine
- 5-cyclopropyl-2-phenylpyrazol-3-amine
- 3-cyclopropyl-1-phenylpyrazole-5-ylamine
- 5-Amino-3-cyclopropyl-1-phenylpyrazole
- AKOS B024542
- BUTTPARK 47\04-29
- ART-CHEM-BB B024542
- TIMTEC-BB SBB005518
- Oprea1_394862
- AB02763
- MFCD00067934
- DTXSID70374124
- AKOS000309073
- F17315
- MLOGPNMYHQADBA-UHFFFAOYSA-N
- CS-0308938
- HMS553M03
- SCHEMBL1011586
- 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, AldrichCPR
- FT-0643679
- AMY11918
- Maybridge1_004313
- 1H-Pyrazol-5-amine, 3-cyclopropyl-1-phenyl-
- J-512373
- FS-1449
- Z99599014
- 175137-45-8
- EN300-14182
-
- MDL: MFCD00067934
- Inchi: 1S/C12H13N3/c13-12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7,13H2
- InChI Key: MLOGPNMYHQADBA-UHFFFAOYSA-N
- SMILES: N1=C(C=C(N)N1C1C=CC=CC=1)C1CC1
Computed Properties
- Exact Mass: 199.11100
- Monoisotopic Mass: 199.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8A^2
- XLogP3: 2.1
Experimental Properties
- Density: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 135-137°C
- Boiling Point: 382.1°Cat760mmHg
- Flash Point: 184.9°C
- Refractive Index: 1.702
- Solubility: Very slightly soluble (0.4 g/l) (25 º C),
- PSA: 43.84000
- LogP: 2.91310
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine Security Information
- Hazard Category Code: 36/37/38-25
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26-36/37/39
- Risk Phrases:R36/37/38
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017105-1g |
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine |
175137-45-8 | 95% | 1g |
£28.00 | 2022-03-01 | |
| Fluorochem | 017105-5g |
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine |
175137-45-8 | 95% | 5g |
£62.00 | 2022-03-01 | |
| Fluorochem | 017105-100g |
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine |
175137-45-8 | 95% | 100g |
£1029.00 | 2022-03-01 | |
| Alichem | A279000015-25g |
3-Cyclopropyl-1-phenyl-1h-pyrazol-5-amine |
175137-45-8 | 95% | 25g |
301.60 USD | 2021-06-15 | |
| TRC | C984520-250mg |
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine |
175137-45-8 | 250mg |
$ 81.00 | 2023-04-17 | ||
| TRC | C984520-500mg |
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine |
175137-45-8 | 500mg |
$ 110.00 | 2023-04-17 | ||
| TRC | C984520-1g |
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine |
175137-45-8 | 1g |
$ 125.00 | 2022-06-06 | ||
| TRC | C984520-2.5g |
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine |
175137-45-8 | 2.5g |
$ 282.00 | 2023-04-17 | ||
| TRC | C984520-5g |
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine |
175137-45-8 | 5g |
$ 483.00 | 2023-04-17 | ||
| Chemenu | CM189000-25g |
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine |
175137-45-8 | 95% | 25g |
$294 | 2021-08-05 |
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine Suppliers
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine: A Comprehensive Overview
The compound with CAS No. 175137-45-8, commonly referred to as 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. The pyrazole ring in this molecule is substituted with a cyclopropyl group at position 3 and a phenyl group at position 1, making it a unique derivative with potential applications in drug discovery and material science.
The synthesis of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine typically involves a combination of nucleophilic aromatic substitution and condensation reactions. Recent studies have explored the use of microwave-assisted synthesis to optimize the reaction conditions, leading to higher yields and improved purity. The incorporation of the cyclopropyl group into the structure introduces steric hindrance, which can influence the molecule's reactivity and bioavailability. This feature makes it particularly interesting for researchers working on drug delivery systems.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. The pyrazole ring is known for its versatility, and the addition of a phenyl group enhances its aromaticity, making it an excellent candidate for further functionalization. Recent research has focused on modifying the cyclopropyl group to create derivatives with enhanced pharmacokinetic properties. For instance, substituting the cyclopropane ring with other cyclic structures has been shown to improve solubility and metabolic stability.
In terms of biological activity, 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine has demonstrated moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. A study published in 2022 highlighted its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. While the compound's potency is not yet sufficient for therapeutic use, these findings suggest that further optimization could lead to promising drug candidates.
The structural uniqueness of this compound also makes it an attractive candidate for materials science applications. The combination of a pyrazole ring, a cyclopropyl group, and a phenyl group creates a molecule with interesting electronic properties. Researchers have explored its potential as a component in organic semiconductors, where its ability to facilitate charge transport could be advantageous.
From an environmental perspective, the synthesis and application of 3-Cyclopropyl-1-ph en yl - 1 H - py razo l - 5 - amine must be approached with caution. While there are no immediate concerns regarding its classification as a hazardous or regulated substance, its production process involves several steps that require careful waste management. Ongoing efforts are focused on developing greener synthesis methods to minimize environmental impact.
In conclusion, 3-Cyclopropyl - 1 - phen yl - 1 H - py razo l - 5 - amine is a versatile compound with significant potential across multiple disciplines. Its unique structure offers opportunities for further functionalization and optimization, particularly in drug discovery and materials science. As research continues to uncover new applications and improve synthetic methods, this compound is likely to play an increasingly important role in both academic and industrial settings.
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